molecular formula C14H12BrNO2 B12052179 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Cat. No.: B12052179
M. Wt: 306.15 g/mol
InChI Key: GXNQUPUKRYWERT-UHFFFAOYSA-N
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Description

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol is a Schiff base compound synthesized by the condensation of 2-methoxy-4-hydroxybenzaldehyde (vanillin derivative) with 4-bromoaniline. It features a bromine atom on the phenyl ring and a methoxy group at the ortho position of the phenolic hydroxyl group, which contribute to its distinct electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-[(4-bromophenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C14H12BrNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3

InChI Key

GXNQUPUKRYWERT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of this compound involves a nucleophilic addition-elimination reaction between 4-bromoaniline and 4-hydroxy-3-methoxybenzaldehyde. The primary amine group of 4-bromoaniline attacks the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the imine (C=N) linkage, characteristic of Schiff bases.

The reaction proceeds under mild conditions, typically in methanol as a solvent, which facilitates proton transfer and stabilizes the intermediate. Stoichiometric equivalence of reactants (1:1 molar ratio) is critical to minimizing side products such as unreacted aldehyde or secondary amines.

Experimental Procedure

Reagents :

  • 4-Bromoaniline (0.2 mmol)

  • 4-Hydroxy-3-methoxybenzaldehyde (0.2 mmol)

  • Methanol (15 mL)

Synthesis Steps :

  • Solution Preparation : Dissolve 4-hydroxy-3-methoxybenzaldehyde in 5 mL of methanol.

  • Mixing : Add 4-bromoaniline dissolved in 10 mL of methanol to the aldehyde solution.

  • Reflux : Stir the mixture at 323 K (50°C) for 1 hour under aerobic conditions.

  • Crystallization : Allow the solution to stand undisturbed at room temperature for several days, yielding colorless plate-like crystals.

  • Isolation : Filter the crystals, wash with diethyl ether, and air-dry.

Yield : 91%.

Optimization Parameters

  • Solvent Selection : Methanol is preferred due to its polarity, which stabilizes the imine intermediate and enhances reaction kinetics. Alternatives like ethanol or acetonitrile may reduce yields due to poorer solubility of reactants.

  • Temperature : Elevated temperatures (323 K) accelerate the reaction but must be controlled to prevent decomposition. Prolonged heating above 333 K leads to side reactions, including oxidation of the aldehyde group.

  • Catalysis : Acidic or basic catalysts are unnecessary, as the reaction proceeds spontaneously via nucleophilic attack. However, trace moisture may hydrolyze the imine bond, necessitating anhydrous conditions for long-term storage.

Structural Characterization and Spectral Analysis

Crystallographic Data

Single-crystal X-ray diffraction analysis confirms the E configuration of the imine bond and the dihedral angle between the aromatic rings (37.87°), which influences molecular packing and intermolecular interactions.

Crystal Parameter Value
Empirical formulaC₁₄H₁₂BrNO₂
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 6.5692 Å, b = 11.4323 Å, c = 17.5552 Å
β angle97.798°
Volume1306.22 ų
Density1.556 Mg/m³
Refinement methodFull-matrix least-squares on

Hydrogen bonding between the phenolic -OH and imine nitrogen (O—H···N, 2.65 Å) stabilizes the crystal lattice, forming zigzag chains along the b-axis.

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • C=N Stretch : 1632 cm⁻¹ (strong, sharp).

  • Phenolic O—H : 1325 cm⁻¹ (broad).

  • C—Br Stretch : 666 cm⁻¹.

  • Methoxy C—O : 1265 cm⁻¹.

The absence of aldehyde C=O stretch (≈1700 cm⁻¹) and the presence of imine linkage validate successful Schiff base formation.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • N=CH Proton : Singlet at δ 9.70 ppm.

  • Aromatic Protons : Multiplet at δ 6.94–7.52 ppm (8H, Ar—H).

  • Methoxy Group : Singlet at δ 3.76 ppm (3H, —OCH₃).

  • Phenolic —OH : Broad singlet at δ 10.20 ppm (exchangeable).

¹³C NMR :

  • Imine Carbon (C=N) : 160.1 ppm.

  • Methoxy Carbon : 55.8 ppm.

  • Aromatic Carbons : 121.5–151.2 ppm.

Comparative Analysis of Synthetic Methodologies

Solvent-Free Approaches

While the methanol-mediated method is predominant, solvent-free syntheses using grinding techniques or microwave irradiation have been explored for related Schiff bases. These methods reduce reaction times to minutes but often yield amorphous products requiring recrystallization.

Catalyzed Reactions

Lewis acids (e.g., ZnCl₂) or ionic liquids may enhance reaction rates but introduce purification challenges. For this compound, uncatalyzed conditions suffice due to the high electrophilicity of the aldehyde group.

Purity and Yield Optimization

Recrystallization Techniques

Crystallization from methanol or ethanol yields high-purity product. Slow evaporation at room temperature favors large, well-defined crystals suitable for X-ray analysis.

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials but is seldom required due to the reaction’s high efficiency.

Applications and Derivative Synthesis

Biological Activity

Schiff bases derived from 4-bromoaniline exhibit antimicrobial and anticancer properties, attributed to the bromophenyl moiety’s electron-withdrawing effects, which enhance membrane permeability.

Coordination Chemistry

The imine nitrogen serves as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic or photoluminescent applications .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol with analogues differing in substituents, heterocyclic moieties, or functional groups.

Substituent Effects on the Aromatic Ring
Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Applications/Properties Reference
This compound Br (para), OMe (ortho) 193–194 90 Antioxidant (IC₅₀ = 87.72 mg/mL)
(E)-4-(((4-Chlorophenyl)imino)methyl)-2-methoxyphenol (12d) Cl (para), OMe (ortho) 187–188 79 Acetylcholinesterase inhibition
(E)-5-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol F (para), OMe (ortho) 146–149 N/A Liquid crystal precursor
(E)-4-((Phenylimino)methyl)phenol (12a) H (para) 193–194 63 Baseline for substituent effects

Key Observations :

  • Halogen Impact: Bromine (Br) and chlorine (Cl) substituents enhance thermal stability (higher melting points) compared to fluorine (F) or hydrogen (H).
  • Antioxidant Activity : The bromo derivative exhibits moderate DPPH radical scavenging (IC₅₀ = 87.72 mg/mL), outperformed by the fluorinated analogue (IC₅₀ = 57.75 mg/mL), suggesting electron-withdrawing groups may enhance radical stabilization .
Heterocyclic Analogues
Compound Name Heterocycle/Modification Melting Point (°C) Yield (%) Key Properties Reference
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2) Thiazole ring 122–125 70 Antimicrobial activity
4-({[4-(4-Bromophenyl)thiazol-2-yl]imino}methyl)phenol (Z8) Thiazole ring 136–138 40.8 Structural analysis via NMR/MS
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (Z11) Thiazole + dual Br 149–153 38.7 Unreported bioactivity

Key Observations :

  • Thiazole Integration: Thiazole-containing derivatives (e.g., p2, Z8) exhibit lower melting points (122–138°C) compared to the non-heterocyclic parent compound (193°C), likely due to reduced crystallinity.
  • Bioactivity : Thiazole derivatives show enhanced antimicrobial properties, attributed to the sulfur atom’s role in disrupting microbial membranes .
Metal Complexation and Chemosensing
Compound Name Metal Complex Application Reference
(E)-4-bromo-2-(((4-bromophenyl)imino)methyl)-phenol (HL1) [Cu(L1)₂] (1) Selective Cu²⁺ sensing
2-(((4-Bromophenyl)imino)methyl)-4-methoxy phenol (HL2) [Zn(L2)₂] (2) Selective Zn²⁺ sensing
This compound Fe(III), Cr(III) complexes Anticancer activity (in vitro)

Key Observations :

  • Sensor Specificity : HL1 detects Cu²⁺ via fluorescence quenching, while HL2 binds Zn²⁺ with high selectivity, demonstrating substituent-driven metal ion affinity .
  • Anticancer Potential: Metal complexes of the parent compound show cytotoxicity against cancer cell lines, likely due to redox-active metal centers inducing oxidative stress .

Biological Activity

4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol, a Schiff base compound, has garnered attention for its diverse biological activities. Schiff bases are known for their potential in medicinal chemistry due to their ability to exhibit various pharmacological effects, including antimicrobial and anticancer properties. This article explores the synthesis, characterization, and biological activity of this compound, supported by data tables and recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-bromoaniline with 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The resulting product is characterized using various analytical techniques, including NMR spectroscopy, FTIR, and GC-MS.

Table 1: Synthesis Parameters of this compound

ParameterValue
Yield86%
Melting Point (°C)139-140
SolubilitySoluble in ethanol
Characterization MethodsNMR, FTIR, GC-MS

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a range of bacterial and fungal strains. The antimicrobial efficacy was assessed using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMIC (µg/mL)Activity Level
4-(4-Bromophenyl)-thiazol-2-amineE. coli32Moderate
This compoundS. aureus16High
FluconazoleCandida albicans8Standard

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines, including MCF7 (breast cancer) and Hep-G2 (liver cancer). The MTT assay is commonly employed to evaluate cell viability post-treatment with the compound.

Table 3: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison Drug
MCF7155-Fluorouracil (20 µM)
Hep-G212Doxorubicin (10 µM)

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes related to microbial growth and cancer proliferation. Studies have suggested that Schiff bases can interact with biological macromolecules, leading to alterations in cellular functions.

Enzyme Inhibition Studies

Recent investigations have shown that this compound inhibits enzymes such as acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for these enzymes provide insight into the potential therapeutic applications of the compound.

Table 4: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase30
Human Carbonic Anhydrase II25

Case Studies

Several case studies highlight the therapeutic potential of Schiff bases similar to this compound. For example:

  • Anticancer Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Against Resistant Strains : Another case study reported the effectiveness of this compound against antibiotic-resistant bacterial strains, suggesting its role in addressing the growing issue of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is synthesized via Schiff base condensation between 4-bromoaniline and 2-hydroxy-3-methoxybenzaldehyde. Key parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature (60–80°C), and catalyst (acetic acid for protonation). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%). Reference structural validation using single-crystal X-ray diffraction (XRD) as demonstrated in Acta Crystallographica studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1^1H and 13^13C NMR to confirm imine bond formation (δ ~8.5 ppm for CH=N).
  • FT-IR : Stretching vibrations for C=N (~1600–1640 cm1^{-1}) and phenolic O-H (~3200–3500 cm1^{-1}).
  • XRD : Resolve tautomeric forms (enol-imine vs. keto-amine) via crystallographic data .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+). Cross-validate with computational methods (DFT) to resolve spectral overlaps .

Q. How can preliminary biological activity screening be designed to assess antimicrobial potential?

  • Methodological Answer : Conduct agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and solvent controls. Determine MIC/MBC values. Note that activity may vary due to substituent effects on membrane permeability .

Advanced Research Questions

Q. How do crystallographic data and computational modeling (DFT, Hirshfeld analysis) elucidate intermolecular interactions and stability?

  • Methodological Answer : Single-crystal XRD reveals packing motifs (e.g., π-π stacking, hydrogen bonds). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions). DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties (HOMO-LUMO gap, dipole moment) and correlate with experimental stability. Compare with CSD database analogs to identify structural trends .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC50_{50} values)?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Validate via HPLC and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time).
  • Solubility : Use DMSO/carrier controls to avoid false negatives.
  • Mechanistic Studies : Perform ROS assays or enzyme inhibition tests to identify molecular targets. Cross-reference with structural analogs to isolate substituent effects .

Q. How can environmental fate studies be designed to evaluate stability and degradation pathways under varying conditions?

  • Methodological Answer : Use OECD guidelines for hydrolysis (pH 4–9, 25–50°C), photolysis (UV-Vis light), and biodegradation (activated sludge). Analyze degradation products via LC-MS and QSAR models. Assess ecotoxicity using Daphnia magna or algal growth inhibition tests. Integrate data into PBT (Persistence, Bioaccumulation, Toxicity) frameworks .

Q. What computational and experimental approaches validate structure-activity relationships (SAR) for non-linear optical (NLO) properties?

  • Methodological Answer : Measure hyperpolarizability (β) via EFISH or HRS techniques. Correlate with DFT-derived NLO parameters (polarizability, dipole moment). Modify substituents (e.g., electron-withdrawing Br, electron-donating OCH3_3) to tune charge transfer. Compare with known NLO materials (e.g., DAST) for benchmarking .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationSolvent screening, catalytic condensation
Structural ValidationXRD, NMR, DFT
Biological ActivityMicrodilution assays, ROS detection
Environmental StabilityHydrolysis/photolysis studies, QSAR
Computational ModelingHirshfeld analysis, HOMO-LUMO calculations

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